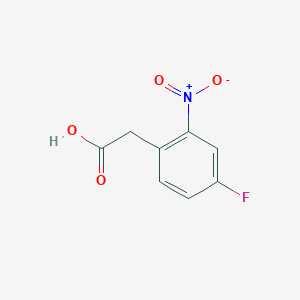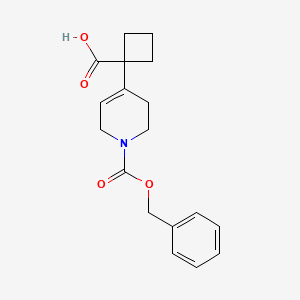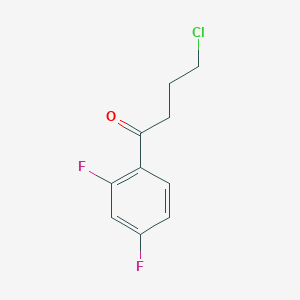
2-(4-Fluoro-2-nitrophenyl)acetic acid
Descripción general
Descripción
“2-(4-Fluoro-2-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used for research purposes.
Molecular Structure Analysis
The molecular weight of “2-(4-Fluoro-2-nitrophenyl)acetic acid” is 199.14 g/mol . The InChI code is1S/C8H6FNO4/c9-6-2-1-5 (3-8 (11)12)7 (4-6)10 (13)14/h1-2,4H,3H2, (H,11,12) and the InChI key is LAFOTQFKZXKMFD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“2-(4-Fluoro-2-nitrophenyl)acetic acid” is a solid at room temperature . It should be stored in a refrigerator . The compound has a topological polar surface area of 83.1 ŲAplicaciones Científicas De Investigación
Synthesis and Structural Characterization
2-(4-Fluoro-2-nitrophenyl)acetic acid is used in the synthesis of various chemical compounds. For instance, it has been used in the nitration of 3-fluorophenyl acetic acid to produce 5-fluoro-2-nitrophenyl acetic acid. This compound is further processed through various chemical reactions to yield 2-(2,5-diamino phenyl)ethanol. Such processes are essential in the development of new chemical entities with potential applications in various fields including material science and pharmacology (Zhao De-feng, 2007).
Photodecarboxylation Properties in Zinc Photocages
2-(4-Fluoro-2-nitrophenyl)acetic acid derivatives, such as its methoxy- and fluoro-derivatives, have been studied for their photodecarboxylation properties, especially in the context of zinc photocages. These compounds have shown potential in biological applications due to their photophysical properties, which include high quantum yield and red-shifted excitation wavelengths (A. Shigemoto et al., 2021).
Hydroxyl Protecting Group
The compound has been explored as a hydroxyl protecting group in organic synthesis. The utility of the (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions has been demonstrated, showing stability under common carbohydrate transformations and selective removal using specific chemical reactions. This makes it a useful tool in complex organic synthesis processes (Katalin Daragics & P. Fügedi, 2010).
Fluorographic Detection in Biochemistry
In the field of biochemistry, derivatives of 2-(4-Fluoro-2-nitrophenyl)acetic acid have been used in fluorographic procedures. For instance, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a derivative, has been evaluated as a fluorogenic reagent for the analysis of catecholamines and their metabolites, demonstrating potential for quantitative analysis in biological matrices (Xunlin Zhu, P. N. Shaw & D. Barrett, 2003).
Chiral Derivatization Agent
2-Fluoro-2-phenyl acetic acid, a related compound, has been synthesized and used as a chiral derivatizing agent. This application is significant in the field of stereochemistry for distinguishing enantiomers and determining enantiomeric excess in compounds, which is crucial in the development of chiral drugs and understanding biological mechanisms (S. Hamman et al., 1987).
Propiedades
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOTQFKZXKMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-nitrophenyl)acetic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)
![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)
![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)



![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)
![7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566900.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)
